Trichloro(3,3,3-trifluoropropyl)silane
Overview
Description
Trichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound that plays a crucial role in the synthesis of polyfluoroalkyl derivatives and has been investigated for its reactions and properties in organosilicon chemistry. Its synthesis involves photochemical reactions and can result in various derivatives, depending on the reaction conditions and agents used (Haszeldine, Pool, & Tipping, 1975).
Synthesis Analysis
The synthesis of trichloro(3,3,3-trifluoropropyl)silane typically involves the photochemical reaction of trichlorosilane with tetrafluoropropyne or similar fluorinated olefins. These reactions produce a high yield of the target compound along with other fluorinated derivatives. The process demonstrates the reactivity of trichlorosilane towards various fluorinated compounds under photochemical conditions (Haszeldine, Pool, & Tipping, 1974).
Molecular Structure Analysis
Research into the molecular structure of derivatives of trichloro(3,3,3-trifluoropropyl)silane reveals interesting structural diversity. For instance, the synthesis of triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane demonstrates how fluorination affects the molecular structure, leading to different stacking interactions among the aryl groups. This indicates that the trifluoropropyl group can significantly influence the molecular architecture and interactions of its derivatives (Linnemannstöns et al., 2020).
Chemical Reactions and Properties
Trichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including hydrolytic cocondensation with other chlorosilanes to form polyfluoroorganosiloxane resins. These resins exhibit high thermal stability, not decomposing below certain temperatures in air and argon, highlighting the thermal resilience imparted by the trifluoropropyl group (Ponomarenko, Khomutova, & Manucharova, 1966).
Physical Properties Analysis
The physical properties of trichloro(3,3,3-trifluoropropyl)silane and its derivatives, such as thermal stability and reactions to photochemical conditions, are crucial for their applications in material science and organosilicon chemistry. The compound's stability up to 350 °C under vacuum conditions, as demonstrated in its reactions and the formation of stable trifluorosilyl analogues, underscores its suitability for high-temperature applications (Haszeldine, Pool, & Tipping, 1975).
Scientific Research Applications
Polyfluoroorganosiloxane Resins
- Research Focus: Hydrolytic cocondensation of trichloro(3,3,3-trifluoropropyl)silane with other silanes to produce polyfluoroorganosiloxane resins.
- Findings: These resins exhibited high thermal stability, not decomposing below 350-435°C in air and 460°C in argon (Ponomarenko et al., 1966).
Nanoimprint Lithography
- Research Focus: Utilizing trichloro(3,3,3-trifluoropropyl)silane for preparing self-assembled films on silicon molds in nanoimprint lithography.
- Findings: These films, with their low surface energy and roughness, effectively prevent adhesion and defect formation during resist imprinting (Chen et al., 2004).
Silicon Chemistry and Synthesis
- Research Focus: The chlorination of (3,3,3-trifluoropropyl)trichlorosilane and the synthesis of various derivatives.
- Findings: Studies have detailed the synthesis of different chlorinated products and their structural characterization (Steward & Pierce, 1965).
Applications in Self-Assembled Monolayers
- Research Focus: Synthesis of long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes for self-assembled monolayers on silicon surfaces.
- Findings: These compounds are valuable for linking to hydroxylated silicon surfaces and for chemical modification in multilayer formation (Banaszak et al., 2009).
Superhydrophobic Membrane Applications
- Research Focus: Utilization of trichloro(3,3,3-trifluoropropyl)silane in creating superhydrophobic surfaces for membrane distillation.
- Findings: The modified membranes showed high hydrophobicity and effectiveness in membrane distillation applications, demonstrating potential in separation technology (Hamzah & Leo, 2017).
Ultra-Thin Hydrophobic Coatings
- Research Focus: Investigating the efficacy of different hydrophobic silanes, including trichloro variants, for ultra-thin coatings.
- Findings: These coatings were evaluated for their chemical and electrochemical properties, indicating their potential in various industrial applications (Baruwa et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trichloro(3,3,3-trifluoropropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBQNJHVBMUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060458 | |
Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3,3,3-trifluoropropyl)silane | |
CAS RN |
592-09-6 | |
Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3,3-Trifluoropropyl)trichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2MIV9WA9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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